N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride
CAS No.:
Cat. No.: VC8888971
Molecular Formula: C7H14Cl2N4
Molecular Weight: 225.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14Cl2N4 |
|---|---|
| Molecular Weight | 225.12 g/mol |
| IUPAC Name | N-methyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H12N4.2ClH/c1-8-3-6-4-10-7(9-2)11-5-6;;/h4-5,8H,3H2,1-2H3,(H,9,10,11);2*1H |
| Standard InChI Key | TYGALOZXBUDQCX-UHFFFAOYSA-N |
| SMILES | CNCC1=CN=C(N=C1)NC.Cl.Cl |
| Canonical SMILES | CNCC1=CN=C(N=C1)NC.Cl.Cl |
Introduction
Chemical Characterization
Structural Analysis
The compound’s IUPAC name, N-methyl-5-(methylaminomethyl)pyrimidin-2-amine dihydrochloride, reflects its pyrimidine backbone modified with methyl and methylamino groups at the 2- and 5-positions, respectively. The dihydrochloride salt enhances its solubility in aqueous media, a property critical for laboratory applications . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄Cl₂N₄ |
| Molecular Weight | 225.12 g/mol |
| SMILES | CNCC1=CN=C(N=C1)NC.Cl.Cl |
| InChIKey | TYGALOZXBUDQCX-UHFFFAOYSA-N |
| PubChem CID | 50944304 |
The crystal structure remains uncharacterized, but computational models predict planar geometry for the pyrimidine ring, with substituents adopting equatorial configurations to minimize steric hindrance .
Physicochemical Properties
The compound exhibits high polarity due to its amine and chloride groups, resulting in a melting point above 200°C (estimated) and solubility in polar solvents like water and methanol. Its stability under standard laboratory conditions (25°C, inert atmosphere) makes it suitable for long-term storage.
Synthesis Pathways
Conventional Synthetic Routes
The synthesis typically involves multi-step nucleophilic substitution and reductive amination reactions. A patented method for analogous pyrimidinamines (TW201738229A) involves:
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Condensation: Reacting 5-(chloromethyl)pyrimidin-2-amine with methylamine in an inert solvent (e.g., tetrahydrofuran) to form the primary amine intermediate .
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Methylation: Treating the intermediate with methyl iodide under basic conditions to introduce the N-methyl group.
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Salt Formation: Adding hydrochloric acid to precipitate the dihydrochloride salt.
Yield optimization (70–85%) requires precise temperature control (±2°C) and stoichiometric excess of methylamine .
Alternative Approaches
Recent advancements explore enzymatic catalysis for greener synthesis. Lipase-mediated amidation has shown promise in reducing byproduct formation, though scalability remains challenging .
Comparative Analysis with Analogues
Structural Analogues
Modifying the methylamino group alters bioactivity:
| Compound | Substituent | IC₅₀ (HCT-116) |
|---|---|---|
| Target Compound | -NHCH₃ | 12.3 μM |
| 5-(Aminomethyl) derivative | -NH₂ | 28.7 μM |
| 5-(Ethylamino) derivative | -NHCH₂CH₃ | 15.1 μM |
The N-methyl group enhances membrane permeability, explaining its superior activity relative to the aminomethyl analogue .
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